2-Methylglutaric Acid

Asymmetric Synthesis Chiral Building Blocks Coordination Polymers

Researchers requiring stereochemically defined diacid monomers face limited aqueous solubility with linear counterparts. 2-Methylglutaric acid (CAS 617-62-9), a chiral branched α,ω-dicarboxylic acid, resolves this. - Aqueous solubility >1000 g/L (vs ~640 g/L for glutaric acid), enabling high-concentration polymerizations. - C2-methyl branch creates steric hindrance for controlled chain packing disruption in polyesters. - Enantiomerically pure forms (R: CAS 1115-81-7; S: CAS 1115-82-8) available for asymmetric synthesis. - Chromatographically resolvable from positional isomer 3-MGA for unambiguous analytical use.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 617-62-9
Cat. No. B1209413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylglutaric Acid
CAS617-62-9
Synonyms2-methylene glutarate
2-methyleneglutarate
2-methyleneglutaric acid
alpha-methylene glutarate
alpha-methylene glutarate, ion(2-)
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C(=O)O
InChIInChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)
InChIKeyAQYCMVICBNBXNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility908 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylglutaric Acid Technical and Sourcing Baseline


2-Methylglutaric acid (2-MGA, CAS 617-62-9, molecular formula C6H10O4, molecular weight 146.14 g/mol) is a branched α,ω-dicarboxylic acid structurally defined as glutaric acid bearing a methyl substituent at the C2 position [1]. The compound exists as a white to off-white crystalline solid with a reported melting point range of 80–82°C (lit.) and a boiling point of 214–215°C at 22 mmHg . As a methyl-branched fatty acid, it possesses a unique stereochemical center that gives rise to two enantiomeric forms (R and S), distinguishing it from its linear counterpart glutaric acid and positional isomer 3-methylglutaric acid [2]. 2-MGA functions both as a mammalian metabolite (a succinic acid derivative within the citric acid cycle) and as a versatile industrial intermediate in pharmaceutical synthesis and polymer chemistry [3].

Why 2-Methylglutaric Acid Cannot Be Substituted


The substitution of 2-methylglutaric acid with glutaric acid or its positional isomer 3-methylglutaric acid is not chemically neutral and will introduce distinct stereoelectronic perturbations that fundamentally alter material performance and biological recognition. The C2-methyl branch in 2-MGA creates a sterically hindered carboxyl environment that modulates reactivity during esterification and polycondensation, while simultaneously establishing a chiral center absent in both glutaric acid (achiral) and 3-methylglutaric acid (symmetrical, effectively achiral in many contexts) [1]. In polymer systems, the branched 2-MGA unit introduces chain-packing disruptions that translate into quantifiable differences in thermal and mechanical properties compared to linear adipic acid or glutaric acid-based polymers [2]. Furthermore, in biological contexts, 2-MGA and 3-MGA are distinct metabolites derived from different biochemical pathways—2-MGA from succinate, 3-MGA from leucine catabolism—and are not interchangeable as biomarkers or metabolic probes [3]. These stereochemical and positional distinctions mandate that procurement specifications include rigorous identity confirmation (by chiral analysis or positional isomer differentiation) rather than relying on generic dicarboxylic acid interchangeability assumptions.

2-Methylglutaric Acid: Key Differentiation Evidence


Chiral Center for Asymmetric Synthesis

2-Methylglutaric acid (2-MGA) contains a single stereogenic center at C2, yielding enantiomerically pure (R)- and (S)-forms that can be procured as resolved chiral building blocks. In contrast, glutaric acid and 3-methylglutaric acid are achiral molecules lacking this stereochemical dimension. The availability of both enantiomers of 2-MGA has enabled the construction of enantiopure chiral two-dimensional coordination polymers with distinct magnetic and luminescent properties, where the homochiral dicarboxylic acid serves as the stereodirecting ligand [1]. Specifically, (R)- and (S)-2-methylglutarate-based lanthanide coordination polymers exhibit sinusoidal chain architectures whose handedness is dictated by the enantiomer employed—a structural feature not achievable with achiral glutaric acid [2].

Asymmetric Synthesis Chiral Building Blocks Coordination Polymers

Polyurethane Property Modulation vs. Adipic Acid

In a direct comparative study of polyols derived from 2-methylglutaric acid (MGA) versus adipic acid (AA), the MGA-based polyols conferred distinct thermal and mechanical characteristics to the resulting thermoplastic polyester-urethanes. The branched structure of the MGA-derived diacid unit disrupts chain packing relative to the linear AA-derived unit, leading to altered glass transition temperatures and mechanical properties. While specific quantitative values from this study require access to the full publication for exact Tg and elongation-at-break comparisons, the reported findings establish that MGA and AA are not functionally interchangeable in polyurethane formulations, with MGA-based materials offering a differentiated performance profile attributable to the methyl branch [1].

Polymer Chemistry Thermoplastic Polyesters Polyols

Aqueous Solubility Advantage Over Glutaric Acid

2-Methylglutaric acid demonstrates an aqueous solubility exceeding 1000 g/L at ambient temperature, as specified in technical datasheets for the synthesis-grade material . This value substantially exceeds the reported solubility of glutaric acid, which is approximately 640 g/L in water at 20°C [1]. The ~1.6-fold or greater solubility advantage of 2-MGA facilitates higher concentration working solutions in aqueous reaction media and may simplify purification protocols that rely on aqueous workup steps.

Aqueous Formulation Reaction Medium Compatibility Green Chemistry

Melting Point Distinction from Glutaric Acid

2-Methylglutaric acid melts at 80–82°C (lit.), with some high-purity grades reporting 82.5–84.5°C . In contrast, glutaric acid exhibits a significantly lower melting point of 95–98°C—but critically, this is actually a higher melting point; however, upon verification, glutaric acid's reported melting point is 95–99°C (lit.), which is higher than 2-MGA's 80–82°C. The key distinction lies in the thermal behavior: the branched methyl group in 2-MGA lowers the melting point relative to the linear glutaric acid, while 3-methylglutaric acid melts at a distinctly higher range (100–102°C) [1]. This differential melting behavior provides a robust, simple quality control metric for confirming compound identity and distinguishing 2-MGA from its close analogs.

Purification Monitoring Identity Verification Thermal Analysis

Metabolic Biomarker Specificity vs. 3-Methylglutaric Acid

2-Methylglutaric acid (2-MGA) and 3-methylglutaric acid (3-MGA) are distinct endogenous metabolites that originate from entirely different biochemical pathways and serve as biomarkers for different clinical conditions. 2-MGA is a metabolite of succinic acid within the citric acid cycle, whereas 3-MGA is a metabolite of leucine catabolism and is classically associated with enzyme deficiencies in the leucine degradation pathway, specifically 3-hydroxy-3-methylglutaryl CoA lyase (HMGCL) and 3-methylglutaconyl CoA hydratase (AUH) deficiencies . Quantitatively, 2-MGA is detected in healthy human urine at concentrations of approximately 0.8–3.3 μmol/mmol creatinine, with elevated levels reported in specific metabolic disorders such as glutaric aciduria type I [1]. The two isomers are chromatographically separable and must be distinctly identified in clinical metabolomics workflows.

Metabolomics Inborn Errors of Metabolism Clinical Diagnostics

Polyester Melt Processability Enhancement

Patented polyester compositions incorporating 2-methylglutaric acid as a dicarboxylic acid component demonstrate 'noteworthy workability properties' when mixed with other polymers, specifically enabling the production of fibers, molded articles, blow-molded articles, and films [1]. The branched methyl group of 2-MGA is posited to reduce polymer chain symmetry and crystallinity, thereby improving melt flow characteristics and processability compared to polyesters derived exclusively from linear diacids such as terephthalic acid or adipic acid. This workability advantage is explicitly claimed in the patent literature as a distinguishing feature of 2-MGA-containing polyester formulations [2].

Polyester Resins Melt Processing Blow Molding

2-Methylglutaric Acid: Validated Application Scenarios


Chiral Building Block for Enantiopure Coordination Polymers

Procurement of enantiomerically pure (R)- or (S)-2-methylglutaric acid enables the construction of stereochemically defined molecular architectures. As demonstrated by the synthesis of enantiopure two-dimensional lanthanide coordination polymers where (R)- and (S)-2-methylglutarate dictate the handedness of sinusoidal chain structures, the availability of both enantiomers as resolved materials (CAS 1115-81-7 for R-form; 1115-82-8 for S-form) makes 2-MGA uniquely suitable for stereoselective synthesis applications where achiral glutaric acid or 3-methylglutaric acid cannot provide the necessary stereochemical control [1].

High-Solubility Monomer for Aqueous Polymerization

With an aqueous solubility exceeding 1000 g/L—significantly higher than glutaric acid (~640 g/L)—2-methylglutaric acid is the preferred dicarboxylic acid monomer for polymerization reactions conducted in aqueous media at high concentration . This solubility advantage reduces required reactor volumes, minimizes solvent handling, and facilitates homogeneous reaction conditions in green chemistry applications. For procurement in aqueous polycondensation or polyol synthesis, specification of 2-MGA over glutaric acid is supported by this quantifiable solubility differential.

Branched Diacid for Thermoplastic Polyester-Urethanes

In the synthesis of polyester-urethanes where chain packing disruption is desired to modulate thermal and mechanical properties, 2-methylglutaric acid-derived polyols offer a distinct performance profile compared to adipic acid-derived polyols [2]. The methyl branch at C2 introduces controlled irregularity in the polymer backbone, translating to altered glass transition temperatures and elongation characteristics. For formulators seeking to fine-tune polyurethane flexibility or thermal response, 2-MGA provides a structurally differentiated building block not replicable with linear diacids.

Metabolomics Standard for Citric Acid Cycle Disorders

As an endogenous metabolite of succinic acid with established urinary concentration ranges (0.8–3.3 μmol/mmol creatinine in healthy individuals) and documented elevation in glutaric aciduria type I, 2-methylglutaric acid serves as a critical analytical standard in clinical metabolomics workflows [3]. Crucially, 2-MGA must be distinguished from its positional isomer 3-MGA, which derives from leucine catabolism and signals entirely different enzyme deficiencies (HMGCL and AUH). Procurement of high-purity 2-MGA (CAS 617-62-9), verified by chromatographic resolution from 3-MGA, is essential for accurate biomarker quantification and diagnostic assay calibration.

Technical Documentation Hub

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